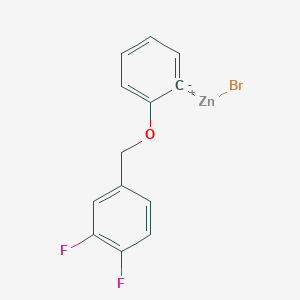
2-(3',4'-DifluorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in THF, a common solvent in organic chemistry, which helps to stabilize the organozinc reagent and facilitate its use in various reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(3’,4’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and the stability of the product. The general reaction scheme is as follows:
2-(3’,4’-Difluorobenzyloxy)bromobenzene+Zn→2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of high-purity zinc and controlled reaction conditions, such as temperature and pressure, are crucial for the efficient production of 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium or Nickel Catalysts: These are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Applications De Recherche Scientifique
Chemistry: 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that can serve as potential drug candidates. Its ability to form carbon-carbon bonds makes it a versatile tool in the development of new therapeutic agents.
Industry: In the chemical industry, 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is used in the production of fine chemicals and intermediates for various applications, including materials science and polymer chemistry.
Mécanisme D'action
The mechanism by which 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- Benzylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison: 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required. Compared to similar compounds, it offers enhanced reactivity and selectivity in certain synthetic applications.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-difluoro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
BMZFBCVUUPVBKF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


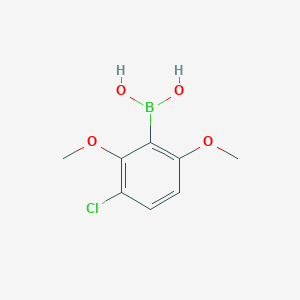
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
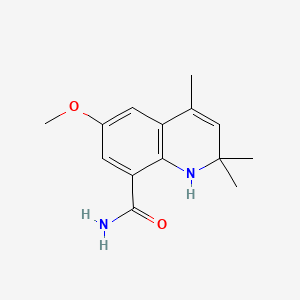
![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
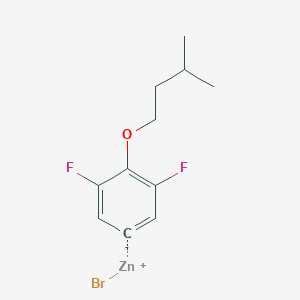
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
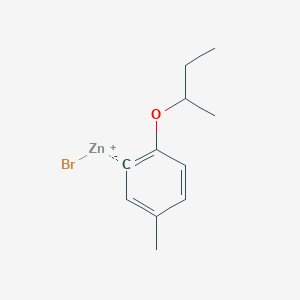
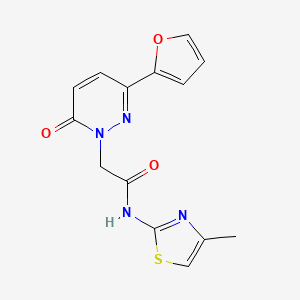
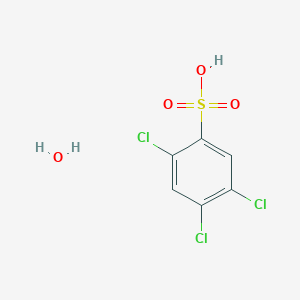
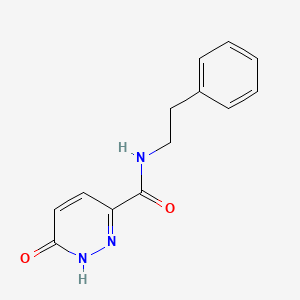
![4-{[(2Z)-3-(bicyclo[2.2.1]hept-2-yl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14882286.png)

